BenchChemオンラインストアへようこそ!

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide

Physicochemical Profiling Lipophilicity Drug-likeness

Procure this exclusive quinazolinone acetamide derivative for your medicinal chemistry screening library to ensure SAR fidelity. Distinct 2-chloro substitution on the central phenyl ring and 2-methoxyacetamide side chain create a unique electrostatic profile, preventing target engagement failures seen with generic analogs. With an optimal XLogP of 2.1, it avoids promiscuity issues of high-lipophilicity compounds in kinase inhibitor screening (ideal logP 1.5–3.5). Its 4 hydrogen bond acceptors serve as a reliable pharmacophore reference in computational docking. In stock for immediate research delivery.

Molecular Formula C18H16ClN3O3
Molecular Weight 357.79
CAS No. 899758-02-2
Cat. No. B2920054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide
CAS899758-02-2
Molecular FormulaC18H16ClN3O3
Molecular Weight357.79
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)COC
InChIInChI=1S/C18H16ClN3O3/c1-11-20-15-6-4-3-5-13(15)18(24)22(11)12-7-8-14(19)16(9-12)21-17(23)10-25-2/h3-9H,10H2,1-2H3,(H,21,23)
InChIKeyVVDBDEYWFHTEDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide (CAS 899758-02-2): Structural and Physicochemical Baseline for Procurement Decisions


N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide (CAS 899758-02-2) is a synthetic quinazolin-4(3H)-one derivative featuring a 2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline core linked to a 2-methoxyacetamide side chain [1]. The compound has a molecular weight of 357.8 g/mol, a computed XLogP3-AA of 2.1, and contains one hydrogen bond donor and four hydrogen bond acceptors [2]. As a member of the quinazolinone acetamide class, this compound is primarily utilized as a screening compound in medicinal chemistry campaigns, with its procurement relevance driven by specific substitution patterns that differentiate it from other quinazolinone analogs.

Why Generic Quinazolinone Substitution Cannot Replace N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide in Target-Focused Screening


Quinazolinone acetamide derivatives exhibit broad pharmacological activities, but minor structural variations drastically alter target engagement profiles, as demonstrated in structure–activity relationship (SAR) studies of anti-leishmanial and kinase-targeted quinazolinones [1]. The 2-chloro substituent on the central phenyl ring and the 2-methoxyacetamide side chain of this compound create a unique electrostatic and steric environment that cannot be replicated by generic quinazolinone analogs. In analogous quinazolinone-based acetamide series, compounds with chloro substitution at the 2-position of the aniline ring showed distinct IC₅₀ shifts compared to fluoro, methyl, or unsubstituted analogs [2]. Therefore, substituting this compound with a generic quinazolinone derivative without matching the exact substitution pattern risks losing target-specific binding and producing misleading screening results.

Quantitative Differentiation Evidence for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison with Des-chloro and Des-methoxy Analogs

The target compound exhibits a computed XLogP3-AA of 2.1 [1], which positions it in a distinct lipophilicity range compared to its des-chloro analog (2-methyl-4-oxoquinazolin-3(4H)-yl aniline, estimated XLogP ~1.4) and its des-methoxyacetamide analog (acetamide derivative, estimated XLogP ~2.8). This difference of ~0.7 log units from the des-chloro analog alters predicted membrane permeability and solubility profiles.

Physicochemical Profiling Lipophilicity Drug-likeness

Hydrogen Bond Acceptor/Donor Profile Differentiation vs. 2-Methyl-4-oxoquinazolinone Parent Scaffold

The target compound possesses 4 hydrogen bond acceptors and 1 hydrogen bond donor [1], whereas the parent 2-methylquinazolin-4(3H)-one scaffold contains only 3 acceptors and 1 donor. The additional acceptor originates from the methoxy oxygen of the 2-methoxyacetamide side chain, providing an extra hydrogen bond interaction site that is absent in simpler quinazolinone analogs lacking the methoxyacetamide extension.

Molecular Recognition Pharmacophore Modeling HBond Profile

Rotatable Bond Flexibility Comparison with Rigid Quinazolinone Analogs

With 4 rotatable bonds [1], the target compound exhibits greater conformational flexibility than rigid quinazolinone analogs such as 2-styrylquinazolin-4(3H)-ones (typically 2–3 rotatable bonds) but less than highly flexible analogs with extended alkyl linkers (≥6 rotatable bonds). This intermediate flexibility may favor induced-fit binding to certain protein targets while avoiding excessive entropic penalty.

Conformational Flexibility Ligand Efficiency Entropic Binding

Recommended Procurement Scenarios for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide Based on Differential Evidence


Kinase Inhibitor Focused Library Screening Requiring Balanced Lipophilicity

The compound's XLogP of 2.1 positions it within the optimal lipophilicity range for kinase inhibitor libraries (typically logP 1.5–3.5), where excessive lipophilicity is associated with promiscuity and poor pharmacokinetics. Procurement is recommended when screening against kinase targets that favor moderate lipophilicity, as the compound's profile avoids the high logP (>4) that leads to non-specific binding and assay interference [1].

Pharmacophore Model Building Requiring Defined H-Bond Acceptor Motifs

With 4 hydrogen bond acceptors contributed by the quinazolinone carbonyl, methoxy oxygen, and amide carbonyl, this compound provides a well-defined pharmacophoric pattern for computational modeling. It is suitable as a reference ligand for docking studies where the methoxyacetamide side chain mimics a substrate or inhibitor interaction motif, particularly in targets such as PI3K or V3 receptors where similar quinazolinone acetamides have shown activity [2].

SAR Expansion Around Chloro-Substituted Quinazolinone Acetamides

The 2-chloro substitution on the central phenyl ring is a key differentiator from fluoro-, methyl-, or unsubstituted analogs. This compound is suitable for SAR campaigns that systematically vary the halogen or substituent at the 2-position to explore electronic effects on target binding. The chloro atom provides both steric bulk and electron-withdrawing character, which can modulate binding pocket interactions in ways that smaller (H) or less electronegative (CH₃) substituents cannot replicate [3].

Quote Request

Request a Quote for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.